![molecular formula C11H9ClF3NO5S B2867344 2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid CAS No. 344275-38-3](/img/structure/B2867344.png)
2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid” is a chemical compound with the CAS Number: 344275-38-3 . It has a molecular weight of 359.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClF3NO5S/c12-6-1-2-8 (7 (3-6)11 (13,14)15)16-9 (17)4-22 (20,21)5-10 (18)19/h1-3H,4-5H2, (H,16,17) (H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is solid in its physical form . It has a molecular weight of 359.71 . The InChI code for this compound provides information about its molecular structure .Applications De Recherche Scientifique
Catalysis and Green Chemistry
Sulfonic acid-functionalized materials, similar in functionality to the subject compound, are utilized as catalysts in green chemistry applications. For example, nano-Fe3O4 particles coated with sulfonic acid groups have been employed as magnetically separable catalysts for synthesizing acylals via direct condensation of aldehydes with acetic anhydride under solvent-free conditions. This approach emphasizes the importance of such functional groups in promoting environmentally friendly reactions with high efficiency and reusability, suggesting potential applications of our compound in catalysis and synthesis (Nemati, Golmohammadi Afkham, & Elhampour, 2014).
Synthesis of Organic Compounds
Compounds containing sulfonic acid groups are instrumental in the synthesis of various organic molecules. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide, starting from anilines and N-arylacrylamides, highlights the role of sulfonyl groups in facilitating complex organic reactions. This indicates potential uses of our subject compound in the synthesis of heterocyclic compounds and organic intermediates, leveraging its sulfonyl functionality for diverse chemical transformations (Liu, Zheng, & Wu, 2017).
Advanced Materials and Nanotechnology
The sulfonic acid group's ability to introduce acidity and catalytic functionality into materials has implications in nanotechnology and material science. For example, the development of metal-organic frameworks (MOFs) with sulfated aromatic linkers for acid catalysis and proton conductivity demonstrates the utility of sulfonic acid functionalities in creating materials with specific electronic and structural properties. This suggests potential research applications of our compound in modifying materials for catalysis, energy storage, and conversion technologies (Goesten et al., 2011).
Organic and Medicinal Chemistry
Sulfonates and related compounds play significant roles in organic synthesis and medicinal chemistry. Their involvement in reactions such as the selective fluorination of steroids or the synthesis of complex organic molecules underlines the importance of sulfonic acid derivatives in designing pharmacologically active compounds and synthetic intermediates. This points to potential applications in drug discovery, pharmaceutical synthesis, and the development of novel therapeutic agents (Pennington, Resnati, & Desmarteau, 1992).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include measures to take in case of exposure or if the compound is mishandled .
Propriétés
IUPAC Name |
2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO5S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-22(20,21)5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWORPGTZGTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

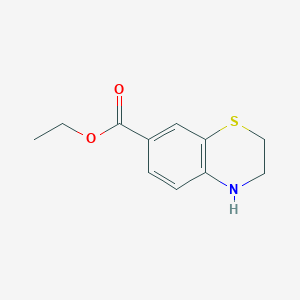
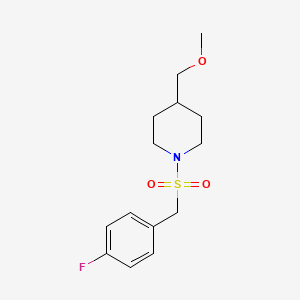
![4-[butyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867266.png)
![10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2867268.png)
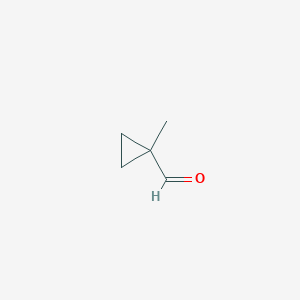
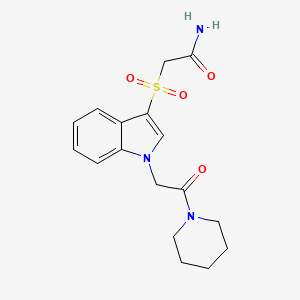
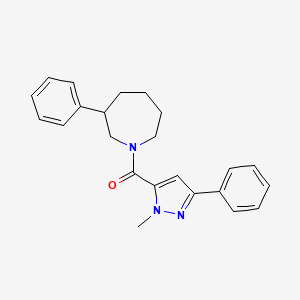
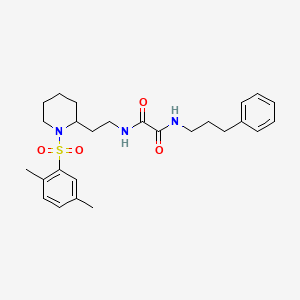
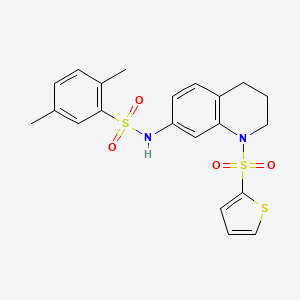

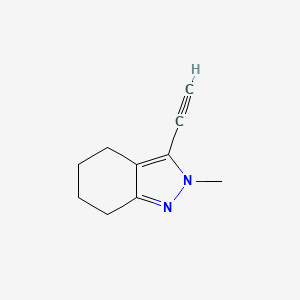
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)

![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)